molecular formula C5H4ClFN2 B159636 2-Chloro-5-fluoro-4-methylpyrimidine CAS No. 134000-96-7

2-Chloro-5-fluoro-4-methylpyrimidine

Cat. No.: B159636
CAS No.: 134000-96-7
M. Wt: 146.55 g/mol
InChI Key: ITAJKPNAPXHDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is a commonly used intermediate in organic synthesis, particularly in the synthesis of biologically active molecules. This compound is known for its applications in the pharmaceutical and agrochemical industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Coupling Reactions: Coupled products with extended aromatic systems.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-fluoro-4-methylpyrimidine is widely utilized as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
  • Coupling Reactions: It can be employed in coupling reactions to form larger heterocyclic compounds.

Pharmaceutical Applications

The compound has shown promise in drug development, particularly as a precursor for synthesizing enzyme inhibitors and receptor modulators. Research indicates its potential efficacy against various diseases, including cancer and infectious diseases.

Case Study:

  • Anticancer Agents: Studies have indicated that derivatives of this compound exhibit inhibitory activity against specific cancer cell lines, suggesting its utility in developing new anticancer therapies.

Agrochemical Development

In the agrochemical sector, this compound serves as a key intermediate in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it useful for creating compounds that target plant growth regulators or pest control mechanisms.

Applications:

  • Herbicides: The synthesis of herbicides that inhibit specific metabolic pathways in plants.
  • Pesticides: Development of compounds that disrupt pest physiology.

Data Table: Applications Overview

Application AreaDescriptionExamples of Use
Organic SynthesisIntermediate for complex organic moleculesSynthesis of heterocycles
PharmaceuticalsDevelopment of enzyme inhibitors and receptor modulatorsAnticancer drug development
AgrochemicalsFormulation of herbicides and pesticidesTargeting plant growth regulators

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-4,6-dimethylpyrimidine
  • 2-Chloro-5-chloromethylpyridine

Uniqueness

2-Chloro-5-fluoro-4-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Overview

2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is recognized for its role as an intermediate in organic synthesis and has significant applications in pharmaceutical and agrochemical industries. The compound is particularly noted for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Enzymes : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs.
  • Anticancer Properties : Similar to other fluoropyrimidines, it may misincorporate into RNA and DNA, disrupting nucleotide synthesis and leading to cell death. This mechanism is particularly relevant in cancer treatment where DNA synthesis inhibition is desired.
  • Cell Signaling Modulation : The compound has been shown to interact with the TRPV3 channel in keratinocytes, influencing cellular signaling pathways that can affect inflammation and pain perception.

Anticancer Activity

Research indicates that this compound may possess anticancer properties similar to those of established fluoropyrimidine drugs like 5-fluorouracil. Its ability to disrupt DNA synthesis makes it a candidate for further investigation in cancer therapies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. While direct research on this compound is sparse, its structural characteristics align with compounds that exhibit significant inhibition of COX enzymes, which are pivotal in inflammatory processes .

Research Findings

Activity Type Findings Reference
AnticancerDisruption of DNA synthesis; potential as a fluoropyrimidine analog.
AntimicrobialStructural similarity suggests potential activity; related compounds show effectiveness against bacteria.
Anti-inflammatoryPotential COX enzyme inhibition; related compounds demonstrate significant anti-inflammatory effects.

Case Studies

  • Anticancer Studies : In vitro studies have indicated that fluoropyrimidine derivatives can effectively inhibit cancer cell proliferation through mechanisms involving DNA misincorporation and enzyme inhibition.
  • Inflammation Models : Pyrimidine derivatives have been tested in animal models for their ability to reduce inflammation, showing promising results comparable to established anti-inflammatory drugs like indomethacin.
  • Drug Interaction Studies : Investigations into the effects of this compound on cytochrome P450 enzymes have revealed significant implications for drug metabolism and potential interactions with other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Chloro-5-fluoro-4-methylpyrimidine in laboratory settings?

Answer:

  • PPE Requirements : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use masks if aerosolization is possible during weighing or reactions .
  • Waste Management : Segregate chemical waste and dispose via certified biological waste treatment facilities to prevent environmental contamination .
  • Containment : Perform reactions involving volatile or toxic intermediates in a fume hood or glovebox to minimize exposure .

Q. How can researchers optimize the synthesis of this compound derivatives?

Answer:

  • Chlorination Step : Use phosphoryl chloride (POCl₃) under reflux conditions to introduce the chloro substituent efficiently, as demonstrated in analogous pyrimidine syntheses .
  • Purification : Employ column chromatography with silica gel or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate high-purity products .
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., molar ratios of fluorinating agents) to minimize side reactions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitumor activity?

Answer:

  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to improve metabolic stability, as seen in related 5-fluoropyrimidine derivatives .
  • SAR Studies : Synthesize analogs with varied aniline substituents at the 4-position and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) to identify key pharmacophores .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (as in ) to confirm substituent geometry and correlate with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated pyrimidines?

Answer:

  • Assay Standardization : Compare results across studies using identical cell lines (e.g., HT-29 colon cancer) and protocols (e.g., MTT assay incubation times) to isolate compound-specific effects .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to determine if metabolic differences explain variability in efficacy .
  • Computational Modeling : Perform DFT calculations or molecular docking to assess how substituent electronic effects (e.g., fluoro vs. chloro) influence target binding .

Q. What methodologies are recommended for characterizing the crystallographic properties of this compound derivatives?

Answer:

  • Single-Crystal Growth : Use slow evaporation from a saturated ethanol/water solution to obtain diffraction-quality crystals .
  • Data Collection : Employ a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K, as described for analogous compounds .
  • Structural Refinement : Apply SHELXL-97 software to refine atomic coordinates and validate bond-length accuracy (e.g., C–C bonds within 0.003 Å) .

Q. Methodological Considerations Table

Research ObjectiveKey TechniqueCritical ParametersReference
Synthesis OptimizationReflux with POCl₃Temperature (80–110°C), reaction time (4–6 hr)
Antitumor Activity ScreeningMTT assayCell density (5×10³/well), incubation (48 hr)
Crystallographic AnalysisX-ray diffractionRadiation source (Mo Kα), resolution (<0.8 Å)

Properties

IUPAC Name

2-chloro-5-fluoro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJKPNAPXHDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609751
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134000-96-7
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.02 g, 6.08 mmol) in THF/NMP (38 mL/3 mL) was added Fe(acac)3 (215 mg, 0.61 mmol) and the mixture was cooled to 0° C. 3.0 M methylmagnesium bromide in Et2O (3.04 mL, 9.12 mmol) was added dropwise. After 30 min at 0° C., the reaction was complete and quenched with saturated aqueous NH4Cl solution. Et2O was added and the layers were separated and the aqueous layer was further extracted with several portions of Et2O. The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. Chromatography (Hexanes to 10% EtOAc/Hexanes) gave the desired product as a waxy white solid (430 mg, 48%). 1H NMR (400 MHz, CDCl3): 8.35 (s, 1H), 2.55 (d, J=2.5 Hz, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
215 mg
Type
reactant
Reaction Step One
Name
THF NMP
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloro-5-fluoropyrimidine (2.5 g, 14.97 mmol) and iron(III) acetylacetonate (1.058 g, 2.99 mmol) in THF (100 mL) and NMP (10 mL) was chilled below 0° C. and methyl magnesium chloride (5.99 mL, 18.0 mmol, 3.0 M solution in THF) was added dropwise over 10 minutes. After stirring for 2 hours at 0° C., the mixture was quenched with 200 mL saturated NH4Cl and extracted twice with 200 mL EtOAc. The combined organic extracts were washed with 200 mL saturated NH4Cl and 200 mL brine, dried over Na2SO4 and concentrated. Purification by chromatography (Grace Reveleris 80 g column, eluted with 0-20% EtOAc/heptane, 35 mL/min) provided the title compound (1.13 g, 7.70 mmol, 51% yield). GC/MS (EI+) m/z 146.0 (M+); 1H NMR (400 MHz, CDCl3) δ 8.36 (s, 1H), 2.55 (d, J=2.5, 3H); 13C NMR (101 MHz, CDCl3) δ 158.78, 158.61, 157.34, 154.92, 154.89, 154.74, 145.86, 145.63, 17.74, 17.73.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.058 g
Type
catalyst
Reaction Step One
Quantity
5.99 mL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 3
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 4
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 5
2-Chloro-5-fluoro-4-methylpyrimidine
Reactant of Route 6
2-Chloro-5-fluoro-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.